molecular formula MgSe B1171563 (Z)-oct-2-enoic acid CAS No. 1577-96-4

(Z)-oct-2-enoic acid

Cat. No.: B1171563
CAS No.: 1577-96-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-oct-2-enoic acid, also known as (E)-2-Octenoic acid, is an unsaturated fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a double bond between the second and third carbon atoms in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-oct-2-enoic acid can be synthesized through several methods. One common approach involves the oxidation of octanal using a suitable oxidizing agent. Another method includes the hydrolysis of oct-2-enoyl chloride. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of oct-2-yn-1-ol. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-oct-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octanoic acid.

    Reduction: It can be reduced to oct-2-en-1-ol.

    Substitution: It can participate in substitution reactions to form derivatives like oct-2-enoyl chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus trichloride are employed for substitution reactions.

Major Products Formed

    Oxidation: Octanoic acid

    Reduction: Oct-2-en-1-ol

    Substitution: Oct-2-enoyl chloride

Scientific Research Applications

(Z)-oct-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the biosynthesis of certain biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is utilized in the production of polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (Z)-oct-2-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of gene expression and protein activity.

Comparison with Similar Compounds

(Z)-oct-2-enoic acid can be compared with other similar compounds such as:

    Octanoic acid: A saturated fatty acid with no double bonds.

    Oct-2-en-1-ol: An unsaturated alcohol with a double bond between the second and third carbon atoms.

    Oct-2-enoyl chloride: A derivative of this compound with a chloride group.

Uniqueness

This compound is unique due to its unsaturated nature and the presence of a double bond, which imparts distinct chemical and physical properties compared to its saturated counterparts. This unsaturation allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.

Properties

CAS No.

1577-96-4

Molecular Formula

MgSe

Molecular Weight

0

IUPAC Name

(Z)-oct-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/b7-6-

SMILES

CCCCCC=CC(=O)O

Origin of Product

United States

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